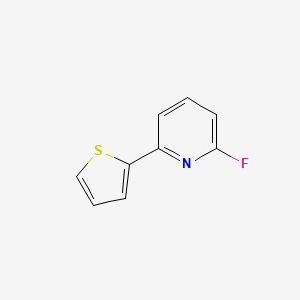

2-Fluoro-6-(thiophen-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-6-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula of 2-Fluoro-6-(thiophen-2-yl)pyridine is C8H6FNS, and its structure features a pyridine ring substituted with a fluorine atom and a thiophene moiety. The presence of fluorine can significantly alter the reactivity and stability of the compound, while the thiophene ring is known for its role in enhancing electronic properties.

Drug Development

The compound is being investigated as a potential scaffold for developing new pharmaceuticals. The combination of fluorine and thiophene groups can enhance the biological activity of drug candidates by improving their interaction with biological targets.

Case Study: Antimalarial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimalarial activity. For instance, studies on similar structures indicate that introducing a fluorine atom at specific positions can improve efficacy against Plasmodium falciparum, the causative agent of malaria. Such modifications could be explored further with this compound to identify promising antimalarial agents .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Fluorinated compounds are known to interact effectively with various enzymes, enhancing their binding affinity and selectivity.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Observed Effect | Reference |

|---|---|---|

| Various Enzymes | Enhanced binding affinity | |

| Antimalarial Targets | Improved selectivity and potency |

Organic Electronics

Due to its unique electronic properties, this compound may serve as a component in organic electronic devices. The thiophene moiety is particularly valuable in this context, as it can facilitate charge transport.

Case Study: Organic Photovoltaics

Research into similar compounds has indicated their potential in organic photovoltaic applications, where they can improve efficiency through better charge mobility and stability. This aspect warrants further exploration for this compound in developing next-generation solar cells.

Optoelectronic Devices

The compound's luminescent properties may also be applicable in optoelectronic devices. Its ability to form complexes with metals can lead to materials with desirable optical characteristics.

Table 3: Applications in Materials Science

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position participates in nucleophilic substitution due to pyridine’s electron-deficient nature. Common reagents and conditions include:

Mechanistic Insight : The electron-withdrawing pyridine ring polarizes the C–F bond, facilitating attack by nucleophiles. The thiophene’s electron-donating effect mildly activates the para position on the pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic reactions occur preferentially on the thiophene ring due to its higher electron density. Pyridine’s nitrogen directs electrophiles to the 3- and 5-positions relative to itself.

Limitations : Pyridine’s deactivation limits electrophilic substitution on its ring unless strong directing groups are present.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings, leveraging the fluorine or thiophene groups as reactive sites.

Key Finding : The fluorine atom’s lability in cross-couplings enables efficient diversification of the pyridine scaffold .

Oxidation and Reduction

The thiophene ring undergoes oxidation, while the pyridine ring remains largely inert under mild conditions.

Caution : Over-oxidation of thiophene can degrade the ring.

Metalation and Functionalization

Directed ortho-metalation (DoM) strategies exploit the fluorine atom’s directing effects.

Mechanism : Lithium bases deprotonate the pyridine ring ortho to fluorine, enabling regioselective functionalization .

Propiedades

Número CAS |

842136-47-4 |

|---|---|

Fórmula molecular |

C9H6FNS |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

2-fluoro-6-thiophen-2-ylpyridine |

InChI |

InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |

Clave InChI |

ZNYZHKTWQUAYGJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1)F)C2=CC=CS2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.